3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
Description
3-[3-(Ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a pyrazole-based carboxylic acid derivative characterized by a 1H-pyrazole ring substituted with an ethoxycarbonyl group at position 3 and a methyl group on the propanoic acid chain. Its molecular formula is C₁₁H₁₄N₂O₄, with a molecular weight of 238.24 g/mol (calculated from ). This compound has been listed in commercial catalogs (e.g., CymitQuimica) but is currently discontinued .
Properties
IUPAC Name |
3-(3-ethoxycarbonylpyrazol-1-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-3-16-10(15)8-4-5-12(11-8)6-7(2)9(13)14/h4-5,7H,3,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWQIAPUAXKPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)CC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves the reaction of ethyl 3-aminocrotonate with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the ethoxycarbonyl and methylpropanoic acid groups. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Biological Activities
Research indicates that 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid exhibits a variety of biological activities:
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies have shown that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
These results suggest its potential as an antimicrobial agent, warranting further investigation into its mechanism of action and efficacy in clinical settings .
Anticancer Activity
Preliminary studies indicate that the compound may also have anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy. The mechanisms may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in tumor growth.
Case Studies
Several case studies highlight the efficacy of 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid in practical applications:
- Study on Antimicrobial Efficacy : A study conducted by Aziz-ur-Rehman et al. reported the synthesis and biological evaluation of various pyrazole derivatives, including this compound, showcasing its effectiveness against multiple pathogens .
- Anticancer Research : A recent investigation into novel pyrazole derivatives found that compounds similar to 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid exhibited promising results in inhibiting cancer cell growth, particularly in breast and lung cancer models .
Mechanism of Action
The mechanism of action of 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Key Observations :
- Nitro groups : Introduce strong electron-withdrawing effects, lowering pKa and increasing reactivity in nucleophilic substitutions .
- Halogen substituents : Bromo and difluoromethyl groups () enhance molecular weight and may influence pharmacokinetics via halogen bonding .
Physicochemical Properties
| Property | Target Compound | 4-Ethoxycarbonyl-3-nitro Analog | 4-Bromo-5-difluoromethyl Analog |
|---|---|---|---|
| Molecular Weight | 238.24 g/mol | 271.23 g/mol | 283.07 g/mol |
| pKa | ~3.0 (estimated) | 3.05 | Not reported |
| Solubility | Moderate (carboxylic acid group) | Lower (nitro group reduces polarity) | Low (halogenated) |
| Thermal Stability | Stable below 200°C | Decomposes at 444°C | Likely stable due to halogenation |
Biological Activity
3-[3-(Ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a heterocyclic compound featuring a pyrazole ring, which has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its IUPAC name, which reflects its structural components. The presence of the ethoxycarbonyl group in the pyrazole ring significantly influences its reactivity and biological activity.
The biological activity of 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Modulation of Signaling Pathways : The compound may influence cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains through mechanisms involving cell wall disruption and metabolic interference .
Antioxidant Activity
The antioxidant potential of this compound has been investigated through assays measuring free radical scavenging activity. Compounds with similar structures have demonstrated the ability to reduce oxidative stress markers, suggesting a protective role against cellular damage .
Anti-inflammatory Effects
Preliminary studies suggest that 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid may possess anti-inflammatory properties. This could be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives, including those structurally related to 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Antioxidant Assessment : In vitro assays demonstrated that similar compounds exhibited high antioxidant activity measured by DPPH radical scavenging assays, indicating their potential as therapeutic agents in oxidative stress-related conditions .
Comparative Analysis
| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 3-[3-(Ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid | Moderate | High | Moderate |
| [4-(Ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid | High | Moderate | Low |
| [4-(Methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid | Low | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
